molecular formula C18H20N2O4 B13440405 (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine

(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine

Cat. No.: B13440405
M. Wt: 328.4 g/mol
InChI Key: CFWQUNROHPJKPC-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by two acetyloxyphenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and ethylenediamine.

    Acetylation: The hydroxyl groups of 4-hydroxyacetophenone are acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-acetyloxyacetophenone.

    Condensation Reaction: The acetylated product is then reacted with ethylenediamine under controlled conditions to form the desired diamine compound. This step may require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of phenolic derivatives.

Scientific Research Applications

(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.

    1,2-Bis-(4-hydroxyphenyl)ethane-1,2-diamine: A similar compound without the acetyl groups.

Uniqueness

(S,S)-1,2-Bis-(4-acetyloxyphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of acetyloxy groups, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

[4-[(1S,2S)-2-(4-acetyloxyphenyl)-1,2-diaminoethyl]phenyl] acetate

InChI

InChI=1S/C18H20N2O4/c1-11(21)23-15-7-3-13(4-8-15)17(19)18(20)14-5-9-16(10-6-14)24-12(2)22/h3-10,17-18H,19-20H2,1-2H3/t17-,18-/m0/s1

InChI Key

CFWQUNROHPJKPC-ROUUACIJSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)OC(=O)C)N)N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC(=O)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.